6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Description

The exact mass of the compound this compound is 216.05104734 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)-2,3-dihydro-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-7-6(3-5)8(15)14-4-13-7/h1-3,13H,4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALQKGASHPRXHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=C(C=C(C=C2)C(F)(F)F)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601223497 |

Source

|

| Record name | 2,3-Dihydro-6-(trifluoromethyl)-4(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220040-27-6 |

Source

|

| Record name | 2,3-Dihydro-6-(trifluoromethyl)-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220040-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-6-(trifluoromethyl)-4(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and properties of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

An In-Depth Technical Guide to the Synthesis and Properties of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Executive Summary

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide range of biological activities.[1][2][3] This guide focuses on a specific, promising derivative: this compound. The incorporation of a trifluoromethyl (CF₃) group is a strategic choice in drug design, known to enhance metabolic stability, binding affinity, and cell permeability. This document provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of this compound, tailored for researchers and drug development professionals. We will explore efficient synthetic methodologies, including modern green chemistry approaches, delve into its detailed characterization, and discuss the pharmacological rationale for its investigation as a potential therapeutic agent.

Introduction: The Strategic Importance of the Quinazolinone Core

The 2,3-dihydroquinazolin-4(1H)-one framework is a recurring motif in numerous biologically active molecules, demonstrating a broad spectrum of pharmacological effects including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][3][4][5] Its structural versatility allows for modifications at multiple positions, enabling the fine-tuning of its biological profile.

The Trifluoromethyl Advantage: The strategic placement of a CF₃ group at the 6-position of the quinazolinone ring is a key design feature. This electron-withdrawing group can significantly alter the molecule's electronic properties, pKa, and lipophilicity. In medicinal chemistry, trifluoromethylation is a well-established strategy to block metabolic oxidation, improve bioavailability, and enhance interactions with biological targets.[6][7] This makes this compound a compound of significant interest for developing novel therapeutics.

Synthesis Methodologies: From Concept to Compound

The construction of the 2,3-dihydroquinazolin-4(1H)-one core is well-documented, with the most direct and atom-efficient strategy being the multi-component condensation reaction.[8][9][10] This approach aligns with modern synthetic chemistry principles, favoring efficiency and simplicity.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target compound reveals two primary pathways, both originating from commercially available starting materials. The key disconnection is the aminal bond at the C2 position, leading back to an anthranilamide derivative and an aldehyde.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Protocol: One-Pot, Three-Component Reaction

One of the most efficient methods for synthesizing 2,3-dihydroquinazolin-4(1H)-ones is a one-pot, three-component reaction involving an isatoic anhydride, an amine, and an aldehyde.[8][9][11] However, a more direct and widely adopted method for N3-unsubstituted derivatives involves the cyclocondensation of an anthranilamide with an aldehyde.[3][10]

Rationale for Protocol Choice: This protocol is selected for its high efficiency, operational simplicity, and convergence. Using 2-amino-5-(trifluoromethyl)benzamide as the starting material directly incorporates the required trifluoromethyl group and the amide functionality necessary for cyclization. The use of a catalyst enhances reaction rates and yields under mild conditions. Many modern variations focus on green chemistry principles, utilizing water as a solvent or employing recoverable catalysts.[8][12][13]

Experimental Protocol: Catalyst-Mediated Synthesis

This procedure is a representative method adapted from established literature for related compounds.[13]

-

Reactant Preparation: In a round-bottom flask, combine 2-amino-5-(trifluoromethyl)benzamide (1 mmol), an aldehyde (e.g., formaldehyde or an aromatic aldehyde, 1 mmol), and a suitable solvent such as ethanol (10 mL).

-

Catalyst Addition: Introduce a catalytic amount of a suitable catalyst. Green options include magnetically recoverable Fe₃O₄ nanoparticles or sulfonic acid-functionalized catalysts.[8][13]

-

Reaction: Stir the reaction mixture at a specified temperature (e.g., 50 °C) for the required time.[13] The progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Purification: The collected solid is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from a suitable solvent like hot ethanol to yield the pure this compound.[10][13]

Green Chemistry and Alternative Approaches

The synthesis of quinazolinones has seen a significant shift towards sustainable methodologies.[14][15][16] Key advancements include:

-

Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes.[10][15][17]

-

Solvent-Free Reactions: Heating an intimate mixture of anthranilamide and an aldehyde directly can produce high yields of the desired product without any solvent, simplifying purification.[10]

-

Aqueous Media: Using water as a solvent is environmentally benign and often effective, sometimes with the aid of catalysts like Fe₃O₄ nanoparticles.[8]

Caption: Workflow comparing conventional and green synthesis routes for the target compound.

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. The properties listed below are based on the structure of 6-Trifluoromethyl-quinazolin-4(3H)-one, which is the oxidized and more commonly cataloged form. The dihydro- form will have a molecular weight increased by two hydrogen atoms.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₅F₃N₂O | PubChem |

| Molecular Weight | 214.14 g/mol | PubChem[18] |

| IUPAC Name | 6-(trifluoromethyl)-3H-quinazolin-4-one | PubChem[18] |

| XLogP3 | 1.6 | PubChem[18] |

| Hydrogen Bond Donors | 1 | PubChem[18] |

| Hydrogen Bond Acceptors | 3 | PubChem[18] |

Note: Data corresponds to the oxidized form, 6-(trifluoromethyl)quinazolin-4(1H)-one. The dihydro form (C₉H₇F₃N₂O) has a molecular weight of approximately 216.16 g/mol .

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation.

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons on the benzo-fused ring, with splitting patterns influenced by the CF₃ group. A characteristic signal for the C2-proton (methine), typically a singlet or triplet depending on the C2-substituent. Two distinct signals for the N1-H and N3-H protons, often appearing as broad singlets.[19] |

| ¹³C NMR | Resonances for aromatic carbons, the carbonyl carbon (C4) typically downfield (~160-165 ppm), and the aminal carbon (C2). The CF₃ carbon will appear as a quartet due to C-F coupling. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (amide, ~1650-1680 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight. |

Biological Properties and Therapeutic Potential

The 2,3-dihydroquinazolin-4(1H)-one scaffold is a validated pharmacophore, and the addition of a trifluoromethyl group enhances its drug-like properties, making it a prime candidate for drug discovery programs.[3][4][6]

Rationale for Pharmacological Interest

-

Antitumor Activity: Many quinazoline derivatives are potent antitumor agents, with some acting as kinase inhibitors (e.g., Gefitinib) or tubulin polymerization inhibitors.[4][7][20][21] The CF₃ group is a common feature in modern anticancer drugs.[6] Studies have shown that 2,3-dihydroquinazolin-4(1H)-ones can induce G₂+M cell cycle arrest, which is indicative of tubulin interaction, and exhibit broad-spectrum cytotoxicity against various cancer cell lines.[4]

-

Anticonvulsant Activity: The quinazolinone core is historically linked to CNS activity, with methaqualone being a notable example.[2][22][23] Modern derivatives have been synthesized and tested, showing promising anticonvulsant effects in preclinical models like the Maximal Electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests.[1][2][22][23] The mechanism is often attributed to the modulation of GABAₐ receptors.[22]

Potential Mechanism of Action: A Focus on Cancer

A plausible mechanism of action for the antitumor effects of quinazolinone derivatives is the inhibition of tubulin polymerization. Tubulin is a critical component of the cellular cytoskeleton required for mitosis, making it an effective target for cancer chemotherapy.

Caption: Hypothesized mechanism of action for antitumor activity via tubulin inhibition.

Conclusion and Future Directions

This compound is a molecule of high strategic value for drug discovery. Its synthesis can be achieved through efficient, high-yield, and environmentally benign methods. The presence of the trifluoromethyl group is anticipated to confer favorable pharmacological properties, making it a compelling candidate for screening in antitumor and anticonvulsant assays.

Future research should focus on:

-

Library Synthesis: Expanding upon the core scaffold by introducing various substituents at the C2 and N3 positions to explore structure-activity relationships (SAR).

-

Biological Screening: Comprehensive in vitro and in vivo evaluation against cancer cell lines and in models of epilepsy.

-

Mechanism of Action Studies: Elucidating the precise molecular targets to validate its therapeutic potential.

This guide provides the foundational knowledge for researchers to synthesize, characterize, and evaluate this promising heterocyclic compound, paving the way for the development of next-generation therapeutics.

References

-

Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) - Taylor & Francis Online. (n.d.). Taylor & Francis Online. [Link]

-

Dandia, A., et al. (2010). Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones by Three-Component Coupling of Isatoic Anhydride, Amines, and Aldehydes Catalyzed by Magnetic Fe3O4 Nanoparticles in Water. ACS Publications. [Link]

-

Yaduwanshi, S., et al. (2024). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Oriental Journal of Chemistry. [Link]

-

Ghencea, A., et al. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. [Link]

-

Dabiri, M., et al. (2011). Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst. Florida Gulf Coast University. [Link]

-

Maleki, A., et al. (2021). Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry. PubMed. [Link]

-

An Efficient One-Pot Synthesis of 2,3-dihydroquinazolin-4(1H)-ones in Green Media. (2013). Semantic Scholar. [Link]

-

Dandia, A., et al. One-pot Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones under Catalyst- and Solvent-free Conditions. Taylor & Francis Online. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2010). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. PMC. [Link]

-

Wolfe, J. F., et al. (1985). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. ACS Publications. [Link]

-

Borah, P., et al. (2019). Green and efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones and their anthelmintic studies. Taylor & Francis Online. [Link]

-

Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. (2022). IntechOpen. [Link]

-

Komar, M., et al. (2018). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. ResearchGate. [Link]

-

Yaduwanshi, S., et al. (2024). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. ResearchGate. [Link]

-

Li, J., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. ResearchGate. [Link]

-

Li, J., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. PubMed. [Link]

-

6-(Trifluoromethyl)quinazolin-4(1H)-one. (n.d.). PubChem. [Link]

-

Al-Obaid, A. M., et al. (2016). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. PMC. [Link]

-

Huseynov, I. O., et al. (2021). SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Kimya Problemleri. [Link]

-

Reddy, V. G., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. PubMed. [Link]

-

Liu, Y., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. PubMed. [Link]

-

OuYang, Y., et al. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. [Link]

-

Slater, A., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Royal Society of Chemistry. [Link]

-

Fayyaz, S., et al. (2022). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. MDPI. [Link]

-

Recent advances in the synthesis of 2,3-fused quinazolinones. (2020). RSC Publishing. [Link]

-

Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. [Link]

-

Synthesis of 2,3-dihydroquinazolinones. (n.d.). Organic Chemistry Portal. [Link]

-

Behalo, M. S., et al. (2012). Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones. ResearchGate. [Link]

-

Mironov, M., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]

-

Al-Salem, H. S., et al. (2013). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. PMC. [Link]

-

6-methoxy-2-trifluoromethyl-3H-quinazolin-4-one. (n.d.). Chemsrc. [Link]

-

Ialongo, D., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. [Link]

-

Mahato, K., et al. (2024). Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones. ACS Publications. [Link]

-

Ialongo, D., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Publishing. [Link]

-

Jana, S., et al. (2017). An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor. Frontiers. [Link]

-

Photophysical properties of 2,3-dihydroquinazolin-4(1H)-one derivatives. (2015). ResearchGate. [Link]

Sources

- 1. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Research Portal [scholarscommons.fgcu.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. An Efficient One-Pot Synthesis of 2,3-dihydroquinazolin-4(1H)-ones in Green Media (2014) | Mohammad Ali Bodaghi Fard | 19 Citations [scispace.com]

- 12. Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. 6-(Trifluoromethyl)quinazolin-4(1H)-one | C9H5F3N2O | CID 135745155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. chemistry.mdma.ch [chemistry.mdma.ch]

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Executive Summary: The quinazolinone core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This guide focuses on a specific, highly functionalized derivative, this compound. The incorporation of a trifluoromethyl (CF3) group at the 6-position is a strategic modification intended to enhance metabolic stability, lipophilicity, and binding affinity, making this compound a molecule of significant interest for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of its physicochemical properties, synthesis methodologies with mechanistic insights, potential pharmacological applications, and detailed experimental protocols for its preparation and characterization.

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the development of new therapeutic agents.[1][3] Among these, the 2,3-dihydroquinazolin-4(1H)-one (DHQ) framework, which consists of a benzene ring fused to a dihydropyrimidinone ring, has emerged as a critical scaffold.[1] Its structural features, including hydrogen bond donors and acceptors and an aromatic ring system, allow for versatile interactions with various biological receptors. This versatility has led to the development of quinazolinone-based compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties.[4][5][6]

The strategic functionalization of the quinazolinone core is key to modulating its biological activity. The subject of this guide, this compound, features a trifluoromethyl group, a common bioisostere for a methyl group. The CF3 group's strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's pharmacokinetic profile by enhancing membrane permeability and blocking metabolic oxidation, thereby increasing bioavailability and in-vivo half-life.

Physicochemical Properties and Identifiers

The fundamental characteristics of this compound are summarized below. These identifiers are crucial for sourcing, regulatory submission, and computational modeling.

| Property | Value | Source |

| CAS Number | 16544-67-5 | [7] |

| Molecular Formula | C₉H₇F₃N₂O | [7] |

| Molecular Weight | 216.16 g/mol | N/A |

| IUPAC Name | 6-(trifluoromethyl)-2,3-dihydro-1H-quinazolin-4-one | [7] |

| Synonyms | 6-(Trifluoromethyl)quinazolin-4(3H)-one | [7] |

| SMILES | C1=CC2=C(C=C1C(F)(F)F)C(=O)NC=N2 | [7] |

| InChIKey | PTVVXBQQOLLVJP-UHFFFAOYSA-N | [7] |

Synthesis and Mechanistic Insights

The most prevalent and straightforward method for synthesizing the 2,3-dihydroquinazolin-4(1H)-one scaffold is the cyclocondensation of an appropriately substituted anthranilamide with an aldehyde or ketone.[1]

Primary Synthetic Route: Cyclocondensation

For the synthesis of this compound, the key starting materials are 2-amino-5-(trifluoromethyl)benzamide and formaldehyde . The reaction typically proceeds under acidic or basic catalysis or via thermal conditions.

The generally accepted mechanism involves two key steps:

-

Schiff Base Formation: The primary amine of the anthranilamide attacks the carbonyl carbon of formaldehyde, forming a Schiff base (imine) intermediate after dehydration.

-

Intramolecular Cyclization: The amide nitrogen then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion to form the six-membered heterocyclic ring, yielding the final product.

Caption: General mechanism for the synthesis of the target compound.

Green Chemistry Approaches

While effective, traditional methods can require harsh conditions or toxic solvents.[3] Modern synthetic chemistry emphasizes greener alternatives. One such approach involves using reverse zinc oxide micelles as nanoreactors in an aqueous medium, which can enhance reaction rates and yields while being environmentally benign.[5] Another advanced strategy is the one-pot, three-component reaction using isatoic anhydride, an ammonia source (like ammonium acetate), and an aldehyde, which improves atom economy.[1]

Pharmacological Significance and Potential Applications

The quinazolinone scaffold is a validated pharmacophore present in numerous clinically used drugs.[4] Derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs.

-

Anticancer Activity: Many quinazolinone derivatives exhibit potent cytotoxic effects against various cancer cell lines.[8] Some function as inhibitors of tubulin polymerization, arresting the cell cycle in the G2/M phase, a mechanism similar to established chemotherapy agents.[8]

-

Antimicrobial and Antifungal Activity: The scaffold has been successfully modified to produce compounds with significant activity against bacterial and fungal pathogens.[9]

-

CNS Activity: Due to their ability to cross the blood-brain barrier, quinazolinones have been extensively studied for their anticonvulsant and antidepressant effects.[2][9]

-

Anti-inflammatory Effects: Certain derivatives have shown promise as potent anti-inflammatory agents.[4]

The 6-trifluoromethyl substitution on the target compound is expected to enhance these inherent properties, making it a prime candidate for screening in various therapeutic areas, particularly oncology and infectious diseases.

Caption: The 6-CF3-DHQ scaffold as a source for diverse bio-activities.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis via cyclocondensation.

Materials:

-

2-amino-5-(trifluoromethyl)benzamide

-

Formaldehyde (37% solution in water)

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Deionized water

-

Standard reflux apparatus, magnetic stirrer, and filtration equipment

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent of 2-amino-5-(trifluoromethyl)benzamide in ethanol (approx. 20 mL).

-

Addition of Reagents: Add 1.2 equivalents of the formaldehyde solution to the flask.

-

Catalysis: Add 2-3 drops of concentrated hydrochloric acid to the mixture to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate should form. If not, slowly add cold deionized water to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

-

Drying: Dry the purified product under vacuum.

Protocol: Product Characterization Workflow

Confirmation of the product's identity and purity is a critical, self-validating step.

Caption: Standard workflow for the characterization of the final product.

Conclusion

This compound represents a strategically designed molecule that leverages the proven biological potential of the quinazolinone scaffold with the advantageous physicochemical properties imparted by trifluoromethyl substitution. Its straightforward synthesis and the vast pharmacological precedent of its structural class make it a highly valuable compound for screening libraries and as a starting point for further medicinal chemistry optimization. Future research should focus on exploring its efficacy across a wide range of biological assays to unlock its full therapeutic potential.

References

-

Chemsrc. CAS#:301233-15-8 | 6-methoxy-2-trifluoromethyl-3H-quinazolin-4-one. [Link]

-

PubChem. 6-(Trifluoromethyl)quinazolin-4(1H)-one. [Link]

-

G. C. Porretta, et al. (1996). A new series of 6-chloro-2,3-dihydro-4(1H)-quinazolinone derivatives as antiemetic and gastrointestinal motility enhancing agents. Arzneimittelforschung. [Link]

-

ResearchGate. Pharmaceutical prospects of naturally occurring quinazolinone and its derivatives | Request PDF. [Link]

-

PubChem. 1-(2,4,6-Trifluorobenzyl)-6-[2-(Trifluoromethyl)phenoxy]quinazolin-4(1h)-One. [Link]

-

Dana Bioscience. This compound 1g. [Link]

-

A. Iqbal, et al. (2022). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. MDPI. [Link]

-

C. Funai, et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. [Link]

-

Y. Xing, et al. (2019). An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor. Frontiers in Chemistry. [Link]

-

C. Funai, et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Publishing. [Link]

-

ACS Publications. Organic Letters Ahead of Print. [Link]

-

S. M. M. S. C. S. A. K. A. H. A. K. A. G. S. I. C. F. M. P. D. G. D. G. P. D. A. D. C. S. M. C. S. P. F. M. P. C. T. M. G. S. P. A. M. T. M. C. T. M. G. S. P. A. M. T. M. C. T. M. G. S. P. A. M. (2020). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. [Link]

-

V. Alagarsamy, et al. (2018). An overview of quinazolines: Pharmacological significance and recent developments. OUCI. [Link]

-

SciSpace. Quinazoline derivatives & pharmacological activities: a review. [Link]

-

H. M. A. Shoman, et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. [Link]

-

A. A. Siddiqui, et al. (2017). Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI. [Link]

Sources

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor [frontiersin.org]

- 6. An overview of quinazolines: Pharmacological significance and recent developments [ouci.dntb.gov.ua]

- 7. 6-(Trifluoromethyl)quinazolin-4(1H)-one | C9H5F3N2O | CID 135745155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

Introduction: The Quinazolinone Scaffold and the Significance of Trifluoromethyl Substitution

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of the novel compound, this compound. While direct mechanistic studies on this specific molecule are not yet prevalent in published literature, the extensive research on the broader quinazolinone class provides a strong foundation for postulating and experimentally validating its biological activity. This document will, therefore, focus on the most probable mechanisms of action and present a detailed, self-validating experimental strategy to elucidate its precise molecular interactions and cellular effects.

The 2,3-dihydro-1H-quinazolin-4-one core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] Its structural versatility allows for modifications at various positions, leading to a diverse range of pharmacological profiles.[3]

The introduction of a trifluoromethyl (-CF3) group at the 6-position is a strategic chemical modification in drug design. The -CF3 group is known to enhance several key pharmaceutical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[4] These enhancements can lead to improved pharmacokinetic and pharmacodynamic profiles. Given the known biological activities of the quinazolinone scaffold and the favorable properties conferred by the trifluoromethyl group, this compound is a compound of significant interest for therapeutic development.

Postulated Mechanisms of Action

Based on the extensive literature on quinazolinone derivatives, several plausible mechanisms of action can be hypothesized for this compound. The most prominent of these is the inhibition of tubulin polymerization, a mechanism shared by many cytotoxic quinazolinone analogues.[5][6]

Primary Hypothesis: Inhibition of Tubulin Polymerization

A significant body of evidence suggests that 2,3-dihydroquinazolin-4(1H)-one derivatives exert their cytotoxic effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[5][6][7] Some of these compounds have been shown to interact with the colchicine binding site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[5][6]

The proposed signaling pathway for this mechanism is illustrated below:

Caption: Postulated pathway of tubulin polymerization inhibition.

Secondary Hypotheses: Kinase Inhibition and Other Targets

While tubulin inhibition is a strong primary hypothesis, the versatile quinazolinone scaffold has been associated with other mechanisms of action that warrant investigation:

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several quinazoline derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase often overexpressed in cancer cells.[8][9]

-

Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade in cell growth and survival, and some 4-aminoquinazoline derivatives have been shown to inhibit PI3Kα.[10]

-

Transient Receptor Potential Melastatin 2 (TRPM2) Channel Inhibition: Certain 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as inhibitors of the TRPM2 ion channel, which is involved in oxidative stress and cell death.[11][12]

A Proposed Research Strategy for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of this compound, a multi-faceted approach is proposed. This workflow is designed to be self-validating, with each experimental stage providing evidence to support or refute the initial hypotheses.

Caption: Proposed experimental workflow for mechanism of action studies.

Phase 1: Assessment of Cellular Effects

The initial phase focuses on characterizing the phenotypic effects of the compound on cancer cell lines.

3.1.1. Experimental Protocol: Cytotoxicity Screening

-

Cell Seeding: Plate a panel of cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value for each cell line.

3.1.2. Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

3.1.3. Experimental Protocol: Apoptosis Assay

-

Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 48 hours.

-

Staining: Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

| Expected Outcome | Interpretation | Next Steps |

| Significant cytotoxicity with G2/M arrest and apoptosis | Suggests interference with mitosis | Proceed to Phase 2, focusing on tubulin polymerization |

| Significant cytotoxicity with G1 arrest | Suggests inhibition of cell growth signaling | Proceed to Phase 2, focusing on kinase inhibition |

| Cytotoxicity without significant cell cycle arrest | May indicate other mechanisms (e.g., necrosis, autophagy) | Expand apoptosis/cell death assays |

Phase 2: Direct Target Identification

This phase aims to identify the direct molecular target(s) of the compound.

3.2.1. Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reaction Setup: In a 96-well plate, combine purified tubulin with a fluorescence-based reporter in a polymerization buffer.

-

Compound Addition: Add this compound at various concentrations. Include paclitaxel (promoter) and nocodazole (inhibitor) as controls.[6]

-

Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Fluorescence Monitoring: Monitor the fluorescence intensity over time using a microplate reader.

-

Data Analysis: Compare the polymerization curves of the treated samples to the controls to determine if the compound inhibits or promotes tubulin polymerization.

3.2.2. Experimental Protocol: Kinase Inhibition Profiling

-

Assay Panel: Submit the compound for screening against a broad panel of kinases (e.g., EGFR, PI3K, other receptor and non-receptor tyrosine kinases).

-

Data Analysis: Identify any kinases that are significantly inhibited by the compound.

Phase 3: Target Validation and Pathway Analysis

The final phase is to validate the identified target and further investigate the downstream signaling effects.

3.3.1. Experimental Protocol: Western Blot Analysis

-

Cell Lysis: Treat cells with the compound and then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., phospho-EGFR, phospho-AKT, total EGFR, total AKT, β-actin) followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

3.3.2. Experimental Protocol: Immunofluorescence Microscopy

-

Cell Culture and Treatment: Grow cells on coverslips and treat them with the compound.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Immunostaining: Stain the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging: Visualize the microtubule network using a fluorescence microscope.

| Target | Validation Method | Expected Result for a Positive Hit |

| Tubulin | Immunofluorescence | Disruption of the microtubule network, disorganized spindles |

| EGFR | Western Blot | Decreased phosphorylation of EGFR |

| PI3K | Western Blot | Decreased phosphorylation of AKT |

Conclusion

While the precise mechanism of action of this compound remains to be definitively elucidated, the information available for the broader quinazolinone class provides a strong basis for targeted investigation. The proposed research strategy, beginning with cellular effect characterization and progressing to direct target identification and validation, offers a robust and logical pathway to uncover its therapeutic potential. The primary hypothesis of tubulin polymerization inhibition, supported by extensive literature on similar scaffolds, presents a compelling starting point for these investigations. The successful execution of this research plan will not only clarify the mechanism of this specific compound but also contribute valuable knowledge to the ongoing development of quinazolinone-based therapeutics.

References

- MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.

- Spandidos Publications. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).

- NIH. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.

- Journal of Pharmaceutical Research. QUINAZOLINONE: PHARMACOPHORE WITH ENDLESS PHARMACOLOGICAL ACTIONS.

- NIH. Quinazolinones, the Winning Horse in Drug Discovery.

- ResearchGate. Design, synthesis and biological evaluation of novel 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives as a potential DprE1 inhibitors | Request PDF.

- Royal Society of Chemistry. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.

- MDPI. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition.

- Taylor & Francis Online. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential.

- Benchchem. (Trifluoromethyl)isoquinolin-1(2H)-one: Synthesis, Potential Applications.

- PubMed. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors.

- PubMed. Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator.

- Royal Society of Chemistry. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.

- NIH. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies.

- PubMed. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains.

- ResearchGate. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors.

- International Journal of Medical Pharmaceutical Research. Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential.

- PubMed. Metabolism of (S)-5,6-difluoro-4-cyclopropylethynyl-4-trifluoromethyl-3, 4-dihydro-2(1H)-quinazolinone, a non-nucleoside reverse transcriptase inhibitor, in human liver microsomes. Metabolic activation and enzyme kinetics.

- MDPI. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.

- ScienceDirect. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors.

- Royal Society of Chemistry. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design.

- NIH. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design.

- NIH. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies.

- MDPI. 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study.

Sources

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

biological activity of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

An In-Depth Technical Guide to the Biological Activity of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Foreword: The Quinazolinone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with diverse biological targets. The quinazolinone scaffold is a prominent member of this class, forming the backbone of numerous natural and synthetic molecules with a wide array of pharmacological effects.[1][2][3] The 2,3-dihydro-1H-quinazolin-4-one variant, in particular, offers a three-dimensional structure that has proven fruitful in the design of therapeutic agents targeting conditions from cancer to hypertension.[4][5][6][7]

This guide focuses on a specific, highly promising derivative: This compound . The strategic placement of a trifluoromethyl (CF₃) group at the 6-position is a deliberate design choice. The CF₃ group is a powerful modulator in drug design, known for its capacity to enhance metabolic stability, increase lipophilicity (which can improve cell membrane permeability), and augment binding affinity to target proteins through strong electronic interactions.[8]

This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the synthesis, multifaceted biological activities, and key experimental protocols for evaluating the efficacy of this quinazolinone core, grounding theoretical claims in practical, validated methodologies.

Synthesis of the this compound Scaffold

The most direct and widely adopted method for constructing the 2,3-dihydroquinazolin-4(1H)-one core is the cyclocondensation reaction between an anthranilamide derivative and an aldehyde.[7] This approach is valued for its efficiency and tolerance of diverse functional groups on both starting materials.

For the synthesis of the target scaffold, the key precursors are 2-amino-5-(trifluoromethyl)benzamide and a selected aldehyde. The choice of aldehyde determines the substituent at the 2-position of the quinazolinone ring, allowing for the creation of a diverse chemical library for structure-activity relationship (SAR) studies.

General Synthetic Protocol: Cyclocondensation

This protocol describes a standard procedure for the synthesis of 2-substituted-6-trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one derivatives.

Causality Behind Experimental Choices:

-

Catalyst: An acid catalyst (e.g., p-toluenesulfonic acid, SnCl₂) is often employed to activate the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the anthranilamide.[5]

-

Solvent: Ethanol or a similar protic solvent is typically used as it effectively dissolves the reactants and facilitates proton transfer steps within the reaction mechanism.

-

Reaction Conditions: Heating under reflux provides the necessary activation energy to drive the condensation and subsequent cyclization, ensuring a reasonable reaction rate.

Step-by-Step Methodology:

-

Reactant Dissolution: In a round-bottom flask, dissolve 2-amino-5-(trifluoromethyl)benzamide (1.0 eq.) and the desired aldehyde (1.1 eq.) in ethanol.

-

Catalyst Addition: Add a catalytic amount of an appropriate acid catalyst (e.g., 0.1 eq. of p-toluenesulfonic acid).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials. If necessary, further purify the product by recrystallization or column chromatography.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and IR Spectroscopy.

Caption: General synthesis of the target quinazolinone scaffold.

Core Biological Activities and Mechanisms of Action

The quinazolinone scaffold is a versatile pharmacophore, and the introduction of the trifluoromethyl group often potentiates its inherent biological activities.[8][9] The primary activities investigated for this class of compounds are anticancer, antimicrobial, and anti-inflammatory.

Anticancer Activity

Quinazolinone derivatives are extensively researched as potential anticancer agents, with several compounds having advanced to clinical use.[10][11][12][13] The 6-trifluoromethyl moiety can enhance cytotoxicity against various cancer cell lines.

Key Mechanisms of Action:

-

Tubulin Polymerization Inhibition: A primary mechanism for many cytotoxic quinazolinones is the disruption of microtubule dynamics.[4][10][14] By binding to tubulin (often at the colchicine site), these compounds prevent its polymerization into functional microtubules. This disruption arrests the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly, ultimately leading to programmed cell death (apoptosis).[4][10]

-

Kinase Inhibition: Many quinazolinones are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in tumors.[9][10][15] By blocking the ATP binding site of the kinase, these compounds inhibit downstream signaling pathways responsible for cell proliferation and survival.

-

Apoptosis Induction: Independent of specific targets, these compounds can trigger apoptosis through various intrinsic and extrinsic pathways, leading to the activation of caspases and the systematic dismantling of the cancer cell.[10]

References

- 1. mdpi.com [mdpi.com]

- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one derivatives and analogs

An In-depth Technical Guide to 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one Derivatives and Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This guide focuses on a specific, highly promising subclass: this compound derivatives. The incorporation of a trifluoromethyl (-CF3) group at the 6-position is a strategic design choice, known to enhance critical pharmacological properties such as metabolic stability, lipophilicity, and bioavailability.[2][3] These enhancements make this scaffold particularly attractive for developing novel therapeutics. We will explore the nuanced synthetic strategies, delve into the extensive biological activities, elucidate structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in this dynamic field.

The Quinazolinone Core: A Foundation for Therapeutic Innovation

Quinazolinones are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring.[4][5] Their structural versatility allows for extensive chemical modifications, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6][7][8] Several quinazoline-based drugs, such as the anticancer agents Gefitinib and Erlotinib, are FDA-approved, underscoring the clinical significance of this scaffold.[9][10]

The focus of this guide, the 2,3-dihydro-4(1H)-one isomer, provides a chiral center at the C2 position, opening avenues for stereoselective interactions with biological targets.[11]

The Strategic Role of the 6-Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a bioisostere of the methyl group but possesses profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are key to its utility in drug design.

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased half-life and improved pharmacokinetic profile of the drug candidate.[2]

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its intracellular target.[2][3]

-

Modulated Receptor Binding: The potent electron-withdrawing effect can alter the acidity of nearby protons (e.g., N-H) and influence the molecule's binding affinity and selectivity for its target protein.[3]

Synthetic Strategies: Building the Core Scaffold

The most prevalent and efficient method for synthesizing 2,3-dihydroquinazolin-4(1H)-ones is the cyclocondensation of an anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone.[11] Modern advancements focus on green chemistry principles and improving reaction efficiency.

General Synthetic Pathway

The reaction typically proceeds via a three-step mechanism:

-

Condensation: The primary amino group of anthranilamide reacts with the aldehyde to form a Schiff base (imine) intermediate.

-

Intramolecular Cyclization: The amide nitrogen then performs a nucleophilic attack on the imine carbon, leading to the formation of the heterocyclic ring.

-

Tautomerization: The resulting intermediate tautomerizes to yield the stable 2,3-dihydroquinazolin-4(1H)-one product.

Caption: Structure-Activity Relationship (SAR) map for the 6-trifluoromethyl-quinazolinone core.

-

Substitution at C2: This position is a primary determinant of biological activity. For antimycobacterial activity, phenyl rings with lipophilic groups at the para-position were found to be optimal. [12]For anticancer activity, various substituted phenyl and heterocyclic groups have proven effective. [13]* Substitution at N3: While often unsubstituted (N-H), modifications at this position can fine-tune properties. SAR studies on TRPM2 inhibitors showed that small substitutions are tolerated. [14]* Substitution on the Benzene Ring: The 6-CF3 group is a key anchor. Further substitution, such as adding a chloro group at the 7-position, has been shown to significantly enhance antistaphylococcal activity. [15][16]

Quantitative SAR Data Summary

| Compound Class | Target/Assay | Key Structural Feature | Potency (IC50/MIC) | Reference |

| Quinazoline Antitumor Agents | PC3, LNCaP, K562 cells | 2-(4-chlorophenyl) | 3.02 - 3.98 µM | [13] |

| Aminoquinazolinone Antimycobacterials | M. tuberculosis | 6-phenylsulfoxide, 2-(4-CF3-phenyl) | MIC90 < 2 µM | [12] |

| Dihydroquinazolinone TRPM2 Inhibitors | TRPM2 Calcium Influx | 2-(3,4-dichlorophenyl) | IC50 = 3.7 µM | [14] |

| Aminoquinazolinone Antibacterials | MRSA (USA300 JE2) | 7-chloro, 2-(3,4-difluorobenzylamino) | MIC50 = 0.02 µM | [16] |

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides validated, step-by-step protocols for synthesis and biological evaluation.

Protocol 5.1: General Synthesis of a 2-Aryl-6-trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

This protocol is adapted from established one-pot condensation methods. [17][18] Rationale: This method is chosen for its simplicity, efficiency, and use of readily available reagents. It provides a reliable route to the core scaffold for further derivatization or screening.

Materials:

-

4-Trifluoromethyl-2-aminobenzamide (1.0 mmol)

-

Substituted aromatic aldehyde (1.0 mmol)

-

Ethanol (95%, 10 mL)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Combine 4-trifluoromethyl-2-aminobenzamide (1.0 mmol) and the selected aromatic aldehyde (1.0 mmol) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 10 mL of 95% ethanol to the flask to dissolve the reactants.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Attach a condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

Upon completion, remove the flask from the heat and allow it to cool to room temperature.

-

As the solution cools, the product will often precipitate out of the solution. If not, slowly add cold water to induce precipitation.

-

Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum. For higher purity, the crude product can be recrystallized from ethanol.

-

Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 5.2: In Vitro Cytotoxicity Evaluation using MTT Assay

Rationale: The MTT assay is a standard, colorimetric method for assessing cell viability. It is a reliable first-pass screen to determine the cytotoxic potential of newly synthesized compounds against cancer cell lines.

Caption: Standard workflow for an MTT-based cell viability assay.

Materials:

-

Human cancer cell line (e.g., HeLa, PC3, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Test compounds dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Multichannel pipette, microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Addition: Prepare serial dilutions of the test compounds in growth medium from a DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for another 3-4 hours. During this time, mitochondrial reductases in viable cells will cleave the MTT tetrazolium ring to form purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Future Perspectives

The this compound scaffold remains a fertile ground for drug discovery. Future research should focus on several key areas:

-

Target Selectivity: Designing new derivatives with improved selectivity to minimize off-target effects and enhance safety profiles. [5]* Overcoming Resistance: Developing analogs that are effective against drug-resistant cancer cell lines or bacterial strains.

-

Exploring New Targets: Expanding the therapeutic applications by screening these compounds against a wider range of biological targets.

-

Advanced Drug Delivery: Integrating potent quinazolinone derivatives into advanced drug delivery systems to improve their bioavailability and targeting. [5] By leveraging the unique properties of the trifluoromethyl group and the versatility of the dihydroquinazolinone core, researchers can continue to develop innovative and effective therapeutic agents to address unmet medical needs.

References

- RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025). World Journal of Pharmaceutical Research.

- The Role of Quinazolinone Derivatives in Cancer Therapy and R&D. (n.d.). Dakenchem.

- Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2018). RSC Advances.

-

A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. (2024). Archiv der Pharmazie. Available at: [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). Molecules. Available at: [Link]

- Study on quinazolinone derivative and their pharmacological actions. (2024). Vigyan Varta.

- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Current Organic Synthesis.

-

A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2021). Molecules. Available at: [Link]

- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). International Journal of Molecular Sciences.

-

Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. (2020). Archiv der Pharmazie. Available at: [Link]

- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2023). International Journal of Chemical Studies.

-

Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. (2020). ACS Infectious Diseases. Available at: [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). DARU Journal of Pharmaceutical Sciences. Available at: [Link]

-

BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2017). ResearchGate. Available at: [Link]

- The Role of Fluorinated Quinazoline Derivatives in Modern Drug Discovery. (2024). Te-Long.

- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry.

-

An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor. (2020). Frontiers in Chemistry. Available at: [Link]

- A facile synthesis of 2-substituted-2,3-dihydro-4(1H)-quinazolinones in 2,2,2-trifluoroethanol. (2020). Journal of the Serbian Chemical Society.

-

Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). ResearchGate. Available at: [Link]

-

Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. (2018). European Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2024). Pharmaceuticals. Available at: [Link]

-

2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (2018). RSC Advances. Available at: [Link]

- Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. (2022). Baghdad Science Journal.

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. nbinno.com [nbinno.com]

- 4. ujpronline.com [ujpronline.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 11. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor [frontiersin.org]

A Technical Guide to the Spectroscopic Characterization of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Abstract

The 2,3-dihydroquinazolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] The introduction of a trifluoromethyl group at the 6-position significantly modulates the electronic properties and metabolic stability of the molecule, making 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one a compound of high interest for structure-activity relationship (SAR) studies and drug development.[2][3] This guide provides an in-depth analysis of the expected spectroscopic signature of this molecule, leveraging data from closely related analogs to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We further outline standardized protocols for the empirical acquisition and validation of this data, ensuring a robust framework for researchers and scientists in the field.

Molecular Structure and Spectroscopic Overview

The structural elucidation of a novel or target compound is a cornerstone of chemical research and drug development. A multi-technique spectroscopic approach is essential for unambiguous confirmation of the chemical structure. For this compound, each technique provides a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework, including the chemical environment, connectivity, and stereochemistry of protons (¹H), carbons (¹³C), and fluorine atoms (¹⁹F).

-

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies, such as the carbonyl (C=O) and amine (N-H) groups.

-

Mass Spectrometry (MS) determines the molecular weight and elemental formula of the compound and can offer structural clues based on its fragmentation patterns.

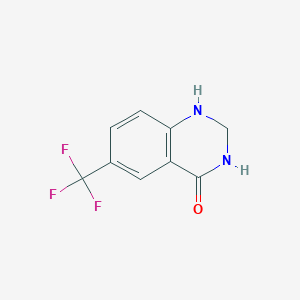

Below is the chemical structure with standardized numbering for NMR assignment purposes.

Figure 2: Workflow for the spectroscopic characterization of a target molecule.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy is paramount for identifying the hydrogen framework of the molecule. The analysis is typically performed in a deuterated solvent such as DMSO-d₆, which is capable of dissolving the polar quinazolinone structure and revealing exchangeable N-H protons.

Expected Chemical Shifts and Coupling Constants:

-

Aromatic Protons (H-5, H-7, H-8): The trifluoromethyl group at C-6 is a powerful electron-withdrawing group, which strongly influences the chemical shifts of the aromatic protons.

-

H-5: This proton is ortho to the CF₃ group and is expected to be the most downfield (deshielded) of the aromatic signals, appearing as a sharp singlet or a narrow doublet due to a small four-bond coupling (⁴J) to H-7.

-

H-7: This proton is also ortho to the CF₃ group and meta to the H-5 proton. It is expected to appear as a doublet of doublets, coupled to both H-8 (³J, typical ortho coupling of 7-9 Hz) and H-5 (⁴J, smaller meta coupling of 2-3 Hz).

-

H-8: This proton is furthest from the CF₃ group and is expected to be the most upfield of the aromatic signals, appearing as a doublet due to ortho coupling with H-7.

-

-

Methylene Protons (H-2): The two protons on the C-2 carbon are chemically equivalent and are expected to appear as a sharp singlet. Based on analogous structures, this peak is anticipated in the range of 4.5-5.5 ppm. [4]* Amine/Amide Protons (N1-H, N3-H): The spectrum will show two distinct signals for the N-H protons, which are typically broad due to quadrupole broadening and solvent exchange.

| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~ 8.0 - 8.2 | d | J ≈ 2.0 (meta) |

| H-7 | ~ 7.8 - 7.9 | dd | J ≈ 8.5 (ortho), 2.0 (meta) |

| H-8 | ~ 6.9 - 7.1 | d | J ≈ 8.5 (ortho) |

| N1-H | ~ 8.2 - 8.5 (broad) | br s | - |

| N3-H | ~ 7.0 - 7.3 (broad) | br s | - |

| C2-H₂ | ~ 4.8 - 5.0 | s | - |

Carbon (¹³C) NMR Spectroscopy

¹³C NMR provides a count of the unique carbon atoms in the molecule and insight into their chemical environment. The presence of the CF₃ group introduces characteristic splitting patterns due to carbon-fluorine coupling.

Expected Chemical Shifts:

-

Carbonyl Carbon (C-4): The amide carbonyl carbon is expected to resonate significantly downfield, typically in the range of 163-165 ppm. [4][5]* Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon directly attached to the trifluoromethyl group (C-6) will appear as a quartet due to ¹J(C,F) coupling. The adjacent carbons (C-5 and C-7) will also exhibit smaller quartet splitting due to ²J(C,F) coupling.

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a prominent quartet with a large one-bond C-F coupling constant (¹J(C,F) ≈ 270-280 Hz).

-

Methylene Carbon (C-2): This aliphatic carbon is expected to appear in the range of 60-70 ppm. [4] Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J(C,F), Hz) |

| C-4 (C=O) | ~ 164.0 | s | - |

| C-8a | ~ 147.5 | s | - |

| C-4a | ~ 120.0 | s | - |

| C-6 | ~ 125.0 | q | J ≈ 30-35 |

| C-5 | ~ 123.0 | q | J ≈ 3-5 |

| C-7 | ~ 128.0 | q | J ≈ 3-5 |

| C-8 | ~ 115.0 | s | - |

| -CF₃ | ~ 124.5 | q | J ≈ 275 |

| C-2 (-CH₂-) | ~ 65.0 | s | - |

Fluorine (¹⁹F) NMR Spectroscopy

Given the trifluoromethyl substituent, ¹⁹F NMR is a critical and highly sensitive technique for confirming the structure. It provides a clean and unambiguous signal for the fluorine atoms.

-

A single, sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group.

-